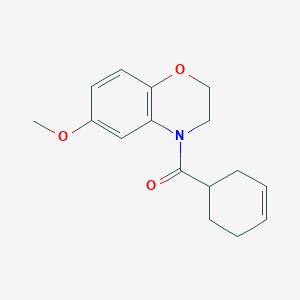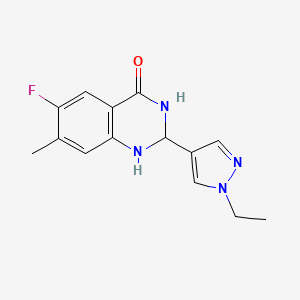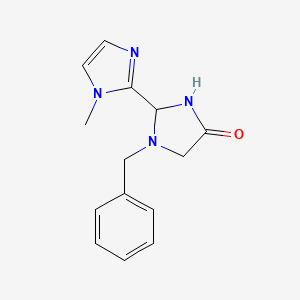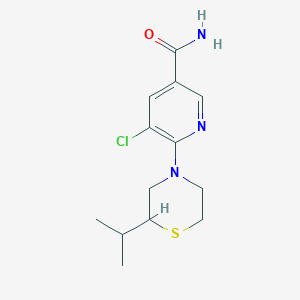
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, also known as PTM or NSC745887, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound belongs to the class of pyridine derivatives and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. It has also been found to modulate the activity of certain receptors in the brain, leading to its neuroprotective and cognitive enhancing effects.
Biochemical and Physiological Effects:
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has several biochemical and physiological effects. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in lab experiments is its specificity. It has been found to be highly selective for certain enzymes and proteins, making it a useful tool for studying their function. However, one of the limitations of using 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. One area of research is in the development of new anti-cancer drugs based on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile. Researchers are also exploring the use of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile in the treatment of other diseases such as diabetes and cardiovascular disease. Another area of research is in the development of new methods for synthesizing 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is a chemical compound that has several potential research applications. It has been found to have anti-cancer properties, enhance the release of dopamine in the brain, and protect against neurodegenerative diseases. Its specificity and selectivity make it a useful tool for studying the function of certain enzymes and proteins. However, its toxicity at high concentrations can limit its use in certain experiments. There are several future directions for research on 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile, including the development of new anti-cancer drugs and the exploration of its use in the treatment of other diseases.
Synthesemethoden
The synthesis method for 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile involves the reaction of 2-(2-bromoethyl)thiomorpholine with 3-cyanopyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60°C. The resulting product is then purified using column chromatography to obtain pure 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has been found to have several potential research applications. One of the major applications is in the field of cancer research. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has also shown promise in the treatment of lung and liver cancer.
Another potential application of 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile is in the field of neuroscience. Studies have shown that 2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile can enhance the release of dopamine in the brain and can improve cognitive function. It has also been found to have neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-10(2)12-9-16(6-7-17-12)13-11(8-14)4-3-5-15-13/h3-5,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSHNXCNLZHKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propan-2-ylthiomorpholin-4-yl)pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7591551.png)


![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)
![3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)


![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)


![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)